4-Aminocinnamic acid
Overview
Description
4-Aminocinnamic acid is an organic compound with the molecular formula C9H9NO2 . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
An eco-friendly and simple strategy has been developed to fabricate long-term antibacterial cellulose-based materials using 4-Aminocinnamic acid. Initially, cellulose fibers (CFs) were modified by sodium periodate (NaIO4) generating dialdehyde cellulose fibers (DCFs). Afterward, the 4-aminocinnamic acid was chemically grafted onto the DCFs yielding antibacterial CFs through Schiff base reaction .
Molecular Structure Analysis
The molecular structure of 4-Aminocinnamic acid consists of a benzene ring conjugated to a propanoic acid .
Chemical Reactions Analysis
In the process of fabricating antibacterial cellulose-based materials, 4-Aminocinnamic acid is chemically grafted onto the DCFs through a Schiff base reaction .
Physical And Chemical Properties Analysis
4-Aminocinnamic acid is a white crystalline powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 378.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .
Scientific Research Applications
Application 1: Antibacterial Cellulose-Based Materials
- Methods of Application : The cellulose fibers were initially modified by sodium periodate (NaIO4) to generate dialdehyde cellulose fibers (DCFs). The 4-aminocinnamic acid was then chemically grafted onto the DCFs through a Schiff base reaction to yield antibacterial CFs .
- Results or Outcomes : The 4-aminocinnamic acid-modified DCFs exhibited excellent antibacterial activity against S. aureus and E. coli, with inhibition ratios greater than 99.6% and 99.0%, respectively. The modified CFs maintained a 99% antibacterial ratio after two months of exposure to the air environment .
Application 2: High-Temperature Resistant Water-Soluble Polymers
- Summary of Application : 4-Aminocinnamic acid is used in the synthesis of high-performance water-soluble polymers. These polymers have a wide range of applications from engineering materials to biomedical plastics .
- Methods of Application : An amino acid-derived building block, 4,4’-diamino-α-truxillate dianion (4ATA 2−), that induces water solubility in high-performance polymers was designed. Polyimides containing 4ATA 2− units are intrinsically water-soluble and are processed into films cast from an aqueous solution .
- Results or Outcomes : The resulting polyimide films exhibit exceptional transparency and extremely high thermal stability. The films can be made insoluble in water by simple post-treatment using weak acid or multivalent metal ions such as calcium .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-aminophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLPMPPNHIACPD-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870966 | |
Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminocinnamic acid | |
CAS RN |
2393-18-2, 17570-30-8 | |
Record name | p-Aminocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2393-18-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-aminocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Aminocinnamic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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